molecular formula C42H57ClN4O5S B12425291 Murizatoclax CAS No. 2245848-05-7

Murizatoclax

Cat. No.: B12425291
CAS No.: 2245848-05-7
M. Wt: 765.4 g/mol
InChI Key: BJTFTQIBRVBSBH-VCQPVEJUSA-N
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Preparation Methods

Murizatoclax is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

Murizatoclax undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Murizatoclax has several scientific research applications, including:

Mechanism of Action

Murizatoclax exerts its effects by competitively binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members. This binding disrupts the interaction between MCL-1 and its partners, leading to increased cellular apoptosis and decreased cell viability . The molecular targets and pathways involved include the Bcl-2 family proteins and the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Murizatoclax is unique in its high selectivity and potency as an MCL-1 inhibitor. Similar compounds include:

    Venetoclax: A selective inhibitor of Bcl-2.

    Navitoclax: A dual inhibitor of Bcl-2 and Bcl-xL.

    S63845: Another selective MCL-1 inhibitor.

Compared to these compounds, this compound has shown higher selectivity for MCL-1 and greater potency in disrupting MCL-1 interactions .

Properties

CAS No.

2245848-05-7

Molecular Formula

C42H57ClN4O5S

Molecular Weight

765.4 g/mol

IUPAC Name

(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

InChI

InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1

InChI Key

BJTFTQIBRVBSBH-VCQPVEJUSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC

Origin of Product

United States

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